molecular formula C24H34O4 B13826304 Bis(2-hydroxy-5-bromophenyl)methane

Bis(2-hydroxy-5-bromophenyl)methane

Cat. No.: B13826304
M. Wt: 386.5 g/mol
InChI Key: KBLHOUGMAXJFJU-WVTANRJDSA-N
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Description

3-O-Methyl 6-hydroxy-17beta-estradiol is a derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is structurally characterized by the presence of a methoxy group at the 3-position and a hydroxyl group at the 6-position on the estradiol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-hydroxy-17beta-estradiol typically involves the methylation of 6-hydroxy-17beta-estradiol. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl 6-hydroxy-17beta-estradiol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-O-Methyl 6-hydroxy-17beta-estradiol, each with potential unique properties and applications.

Scientific Research Applications

3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in modulating estrogen receptor activity and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in treating estrogen-related disorders.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors (ERs). Upon binding to ERs, the compound can induce conformational changes that allow the receptor to interact with estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription . This process can influence various cellular pathways and biological functions, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    17beta-estradiol: The parent compound, widely studied for its estrogenic activity.

    17alpha-ethynylestradiol: A synthetic derivative with higher oral bioavailability.

    Estrone: Another naturally occurring estrogen with different biological activity.

    Estriol: A weaker estrogen compared to estradiol and estrone.

Uniqueness

3-O-Methyl 6-hydroxy-17beta-estradiol is unique due to its specific structural modifications, which can result in distinct biological activities and potential therapeutic applications. Its methoxy and hydroxyl groups may confer different binding affinities and selectivities for estrogen receptors, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol

InChI

InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,21?,22-,23?,24-/m0/s1

InChI Key

KBLHOUGMAXJFJU-WVTANRJDSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O

Origin of Product

United States

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